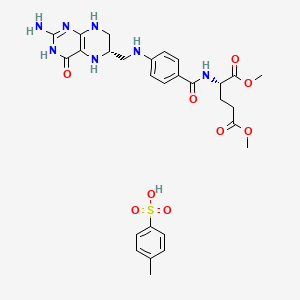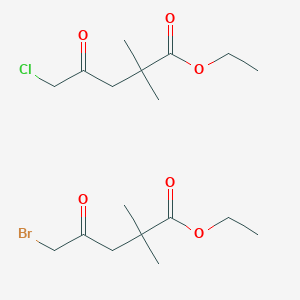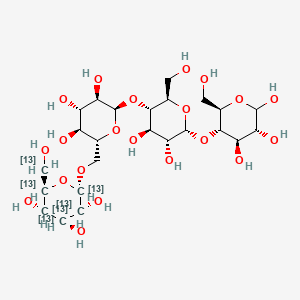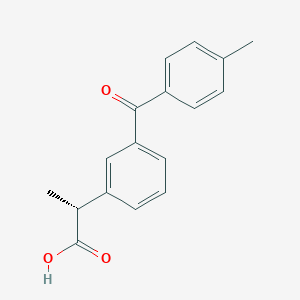
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt is a derivative of tetrahydrofolic acid, a form of folate that plays a crucial role in various biological processes. This compound is particularly significant in the field of medicinal chemistry due to its involvement in the synthesis of nucleotides and amino acids, which are essential for DNA replication and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt typically involves the esterification of tetrahydrofolic acid followed by the introduction of the p-toluenesulfonate group. The process begins with the reduction of folic acid to tetrahydrofolic acid, which is then esterified using dimethyl sulfate under basic conditions. The final step involves the reaction of the esterified product with p-toluenesulfonyl chloride in the presence of a base such as pyridine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to separate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrofolic acid derivatives.
Reduction: It can be reduced back to its parent tetrahydrofolic acid form.
Substitution: The ester and sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various folate derivatives, which are crucial intermediates in the synthesis of other biologically active compounds .
Aplicaciones Científicas De Investigación
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular metabolism and its potential as a therapeutic agent.
Medicine: It is investigated for its potential in treating folate deficiency and related disorders.
Mecanismo De Acción
The mechanism of action of (6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt involves its conversion to active folate forms within the body. These active forms participate in one-carbon transfer reactions, which are essential for the synthesis of nucleotides and amino acids. The compound targets enzymes such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
Similar Compounds
(6R)-Tetrahydrofolic Acid: Another stereoisomer of tetrahydrofolic acid with similar biological functions.
5-Methyltetrahydrofolate: A methylated form of tetrahydrofolic acid that is more readily absorbed by the body.
5-Formyltetrahydrofolate: A formylated derivative with distinct biological activities.
Uniqueness
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt is unique due to its specific stereochemistry and the presence of the ester and sulfonate groups, which enhance its solubility and stability. These properties make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C28H35N7O9S |
|---|---|
Peso molecular |
645.7 g/mol |
Nombre IUPAC |
dimethyl (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H27N7O6.C7H8O3S/c1-33-15(29)8-7-14(20(32)34-2)26-18(30)11-3-5-12(6-4-11)23-9-13-10-24-17-16(25-13)19(31)28-21(22)27-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,13-14,23,25H,7-10H2,1-2H3,(H,26,30)(H4,22,24,27,28,31);2-5H,1H3,(H,8,9,10)/t13-,14-;/m0./s1 |
Clave InChI |
FOCDNVSJLZYVDN-IODNYQNNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)NC[C@H]2CNC3=C(N2)C(=O)NC(=N3)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NCC2CNC3=C(N2)C(=O)NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)


![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)

![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)

![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)

![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)

![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
